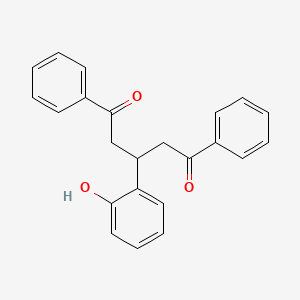

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

Description

Properties

CAS No. |

4728-00-1 |

|---|---|

Molecular Formula |

C23H20O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione |

InChI |

InChI=1S/C23H20O3/c24-21-14-8-7-13-20(21)19(15-22(25)17-9-3-1-4-10-17)16-23(26)18-11-5-2-6-12-18/h1-14,19,24H,15-16H2 |

InChI Key |

PXOFLCZXCHYSMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

General Synthetic Strategy

The principal synthetic route to this compound involves the alkaline condensation (Claisen-Schmidt type condensation) of an aromatic aldehyde with an excess of aryl methyl ketones. This method is well-documented for synthesizing 3-aryl-1,5-diphenylpentane-1,5-diones and their derivatives.

Reaction Scheme:

- Reactants:

- Aromatic aldehyde: 2-hydroxybenzaldehyde (salicylaldehyde)

- Aryl methyl ketone: acetophenone or substituted acetophenones (phenyl methyl ketone derivatives)

- Conditions:

- Base catalyst: sodium hydroxide or potassium hydroxide, or alkali metal alkoxides (e.g., sodium methanolate)

- Solvent: alcohols such as methanol, ethanol, isopropanol, or mixtures with water

- Temperature: 20–60 °C

- Molar ratio: 1 mol aldehyde to 1.5–4 mol ketone

The reaction proceeds via an initial aldol condensation followed by Michael addition to yield the 1,5-diketone product.

Detailed Procedure from Patent Literature

According to US Patent US5053524A, the preparation of 3-aminophenylpentane-1,5-diones (structurally related to this compound) is achieved by the following:

- Dissolve sodium hydroxide (or potassium hydroxide) in an alcohol solvent such as isopropanol.

- Add the aromatic aldehyde (e.g., 2-hydroxybenzaldehyde) and the aryl ketone (acetophenone or substituted acetophenones) at around 20 °C.

- Stir the mixture at 25 °C for 2 hours or until the reaction completes.

- The product precipitates out or can be isolated by concentration and filtration.

- Purification is typically done by recrystallization from suitable solvents like ethanol or xylene.

Data Table: Summary of Preparation Conditions and Results

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The diketone functionalities can be reduced to form diols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-(2-oxophenyl)-1,5-diphenylpentane-1,5-dione.

Reduction: Formation of 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-diol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The conformational flexibility of 1,5-diketones is heavily influenced by aryl substituents. Key comparisons include:

Analysis :

- The hydroxyl group in the target compound likely induces intramolecular hydrogen bonding with adjacent carbonyl oxygen, reducing conformational flexibility compared to halogenated analogs .

- Bromo and chloro substituents (e.g., ) create steric bulk, leading to larger dihedral angles (85–88°) between aryl rings. Methoxy groups (e.g., 3-(4-methoxyphenyl) derivatives) exhibit similar steric effects but may enhance solubility via electron donation .

Analysis :

- Electron-donating groups (e.g., -OCH₃) correlate with higher yields (e.g., 99% for 4a ), likely due to stabilized intermediates.

- Bulky substituents (e.g., bromo) reduce yields (e.g., 91% for 3b ), while allyl groups introduce steric challenges (52% yield for 15q ).

- The hydroxyl group in the target compound may necessitate protective group strategies during synthesis, complicating purification compared to non-polar analogs.

Physical and Spectroscopic Properties

Melting Points and Solubility:

Analysis :

- Hydroxyl groups typically increase melting points due to hydrogen bonding (e.g., 139–140°C for oxo-phenylethyl analog ). The target compound likely exhibits a higher melting point than non-hydroxylated analogs.

- Methoxy and halogen substituents reduce polarity, leading to pastes or oils (e.g., 4a, 4b ).

NMR Spectroscopy:

- Hydroxyl Protons : The 2-hydroxyphenyl group in the target compound would show a downfield-shifted proton (~δ 9–10 ppm) due to hydrogen bonding, absent in methoxy or halogenated analogs .

- Carbonyl Signals : Electron-withdrawing substituents (e.g., -Br, -Cl) deshield carbonyl carbons (δ ~200 ppm), while electron-donating groups (e.g., -OCH₃) cause upfield shifts (δ ~195 ppm) .

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates O–H···O=C interactions, forming 1D chains or sheets, as seen in similar diketones .

- Halogen Interactions : Bromo and chloro substituents engage in weak C–H···X (X = Br, Cl) and halogen···π interactions, promoting dense packing (e.g., 3-(3-bromo-4-methoxyphenyl) analog ).

- Methoxy Groups : Methoxy-O atoms participate in C–H···O interactions but lack the directional strength of hydroxyl H-bonds .

Biological Activity

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione, also known as a derivative of 1,5-diphenylpentane-1,5-dione, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pentane backbone with two phenyl rings and a hydroxyl group on one of the phenyl moieties. This structure is significant as it influences the compound's interaction with biological targets.

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 290.35 g/mol

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. Inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokines

A study evaluated the effect of the compound on TNF-α and IL-6 levels in LPS-stimulated macrophages. Results showed a reduction in cytokine levels by approximately 40% compared to untreated controls.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 20 | Apoptosis induction |

| MCF-7 (Breast cancer) | 30 | Caspase activation |

| A549 (Lung cancer) | 25 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Xanthine Oxidase Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can be beneficial for conditions like gout .

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group enhances the ability of the compound to scavenge free radicals, contributing to its antioxidant properties .

Q & A

Basic: What established methods are available for synthesizing 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione?

Answer:

Two primary methodologies are documented:

- Friedel-Crafts Acylation : Glutaryl chloride reacts with aromatic substrates (e.g., benzene derivatives) in the presence of AlCl₃ as a catalyst, yielding 93% under optimized conditions (40°C, 20 hours) .

- Solvent-Free Condensation : A one-step method using NaOH under solvent-free conditions enables the formation of 1,5-diketones from aldehydes and ketones, emphasizing green chemistry principles .

Critical factors include catalyst selection, reaction time, and temperature control to minimize side reactions.

Basic: How is the structural conformation of this compound characterized experimentally?

Answer:

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard:

- Asymmetric units often contain two independent molecules with slight conformational differences, as observed in related 1,5-diketones .

- Weak intermolecular C–H···O hydrogen bonds influence crystal packing, forming one-dimensional chains along specific crystallographic axes .

Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., hydroxyl and ketone moieties) .

Advanced: What computational approaches predict the compound’s reactivity and stability?

Answer:

Density Functional Theory (DFT) is widely used:

- Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks .

- Molecular dynamics simulations assess stability under varying solvent conditions or thermal stress, leveraging crystallographic data for force-field parameterization .

For example, hydroxyl group orientation in the crystal lattice correlates with hydrogen-bonding stability .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:

Structure-Activity Relationship (SAR) Studies guide optimization:

- Substituting the hydroxyl group with electron-withdrawing groups (e.g., nitro) alters π-π stacking and dipole interactions, affecting binding to biological targets .

- Analogues like 3-(4-dimethylaminophenyl) derivatives exhibit enhanced fluorescence, useful in photophysical applications .

Comparative crystallography and docking studies are critical for rational design .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Resolves isomers and byproducts, particularly in Friedel-Crafts syntheses prone to over-acylation .

- Differential Scanning Calorimetry (DSC) : Determines melting point consistency (e.g., 64–67°C for related 1,5-diketones) and detects polymorphic transitions .

- Mass Spectrometry (MS) : Confirms molecular weight (252.30 g/mol for 1,5-diphenyl derivatives) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to address yield-contradicting data?

Answer:

Factorial Design Experiments systematically evaluate variables:

- A 2³ factorial design (temperature, catalyst loading, solvent polarity) identifies interactions affecting yield discrepancies between AlCl₃-mediated (93%) and NaOH-driven syntheses .

- Kinetic studies under inert atmospheres reduce oxidative byproducts, resolving contradictions in reported yields .

Advanced: What role does the hydroxyl group play in supramolecular assembly?

Answer:

The 2-hydroxyphenyl moiety drives non-covalent interactions :

- Intra- and intermolecular hydrogen bonds stabilize crystal lattices, as shown in SCXRD studies .

- In solution, pH-dependent tautomerism (keto-enol equilibrium) influences aggregation behavior, critical for designing self-assembled materials .

Basic: How is this compound stabilized under laboratory storage conditions?

Answer:

- Temperature Control : Store at 0–6°C to prevent thermal degradation, as recommended for structurally similar diketones .

- Light Sensitivity : Amber glass containers mitigate UV-induced radical formation, especially in compounds with conjugated carbonyl groups .

- Inert Atmospheres : Argon or nitrogen blankets reduce oxidation risks during long-term storage .

Advanced: What are its potential applications in medicinal chemistry?

Answer:

Diarylheptanoid Analogues (structurally related compounds) show promise:

- Anti-inflammatory and anticancer activities via inhibition of COX-2 or NF-κB pathways, as seen in natural diarylheptanoids from Curcuma kwangsiensis .

- Fluorescent derivatives serve as probes for cellular imaging, leveraging their stable excited-state configurations .

Advanced: How can spectroscopic data resolve ambiguities in isomer identification?

Answer:

2D NMR Techniques (e.g., COSY, NOESY):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.